1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that features a benzyloxycarbonyl-protected amino group attached to an indene carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from suitable precursors such as styrene derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of the free amino group
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The indene core provides structural stability and can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
- 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-3-carboxylic acid
Uniqueness
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific structural configuration, which allows for selective reactions and interactions
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(phenylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-16(21)18(11-10-14-8-4-5-9-15(14)18)19-17(22)23-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
InChI Key |
CNCRHOHZCWWEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.